2-Methyl-3-(piperazin-1-yl)pyrazine
Overview
Description
2-Methyl-3-(piperazin-1-yl)pyrazine is a compound with the molecular weight of 178.24 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
. This indicates that the compound has a pyrazine ring with a methyl group and a piperazine ring attached to it. Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 178.24 .Scientific Research Applications
Synthesis and Derivatives
- 2-Methyl-3-(piperazin-1-yl)pyrazine derivatives have been synthesized as potential adenosine A2a receptor antagonists. This synthesis utilizes methyl 3-amino-2-pyrazinecarboxylate and involves a Curtius rearrangement to install the amine, showing moderate binding affinity and selectivity over the A1 receptor (Peng et al., 2005).
Pharmacological Properties
- Piperazine-derived pyrazines have shown promise in various pharmacological activities, such as antimicrobial, anti-tubercular, anti-diabetic, and antitumor activities. They have also been explored as flavoring agents in food (Asif, 2015).
Antibacterial Applications
- Certain derivatives have demonstrated significant antibacterial efficacies, such as inhibiting bacterial biofilm and MurB enzymes. For example, bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent activity against various bacterial strains (Mekky & Sanad, 2020).
Synthesis Methods
- Advanced methods for synthesizing piperazine, a core component of these derivatives, have been developed. These methods include reductive cyclization of amino keto esters and intramolecular addition of unsaturated amino esters (Gettys, Ye, & Dai, 2017).
Antimicrobial and Antitubercular Properties
- Pyrazinamide Mannich bases, including piperazine derivatives, have been synthesized and shown to exhibit antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).
Automated Flow Preparation
- Automated flow chemistry techniques have been applied for the preparation of compounds like pyrazine-2-carboxamide, demonstrating the potential for efficient, scalable synthesis of related compounds (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Piperazine derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that piperazine derivatives can undergo various reactions such as cyclization with sulfonium salts, ring opening of aziridines under the action of n-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activities of piperazine derivatives , it’s likely that multiple pathways could be affected.
Result of Action
Piperazine derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-3-(piperazin-1-yl)pyrazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their catalytic activity. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. This modulation can lead to changes in cell proliferation and survival . Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and shifts in metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and the levels of specific metabolites. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. The precise localization of this compound can determine its specific biochemical and cellular effects .
Properties
IUPAC Name |
2-methyl-3-piperazin-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYIEUWPSAMPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668073 | |
Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93263-83-3 | |
Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(piperazin-1-yl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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